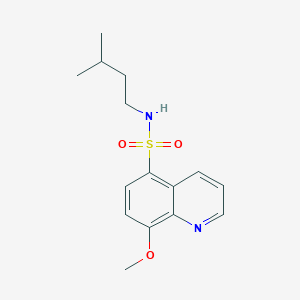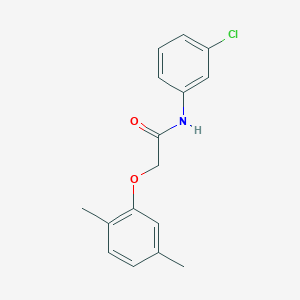
1-(2-methoxybenzyl)-4-(phenylacetyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methoxybenzyl)-4-(phenylacetyl)piperazine, commonly known as MPBP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the early 1990s and has since gained attention in the scientific community due to its potential use in various research applications. MPBP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study.
Mecanismo De Acción
The exact mechanism of action of MPBP is not fully understood, but it is thought to act primarily as a MAO inhibitor. This leads to an increase in the levels of neurotransmitters such as dopamine and serotonin in the brain, which can have a range of effects on mood, cognition, and behavior.
Biochemical and Physiological Effects:
MPBP has been found to exhibit a range of biochemical and physiological effects, including increased levels of dopamine and serotonin in the brain, decreased levels of norepinephrine, and increased levels of acetylcholine. These effects can lead to changes in mood, cognition, and behavior, and may have potential therapeutic applications in the treatment of neurological and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPBP in lab experiments is its potency as a MAO inhibitor, which allows for precise control over the levels of neurotransmitters in the brain. However, the use of MPBP in experiments can be limited by its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several potential future directions for research on MPBP, including further studies on its mechanism of action and potential therapeutic applications. Additionally, research could focus on developing new synthesis methods for MPBP that are more efficient and environmentally friendly. Further studies could also investigate the potential use of MPBP in combination with other drugs for the treatment of neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of MPBP involves a multi-step process that begins with the reaction of 2-methoxybenzyl chloride with piperazine to form 1-(2-methoxybenzyl)piperazine. This intermediate is then reacted with phenylacetyl chloride to form the final product, 1-(2-methoxybenzyl)-4-(phenylacetyl)piperazine. The reaction conditions and purification methods used in the synthesis can vary depending on the desired yield and purity of the final product.
Aplicaciones Científicas De Investigación
MPBP has been used in a variety of scientific research applications, including studies on the central nervous system, drug metabolism, and drug interactions. One study found that MPBP acts as a potent inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as dopamine and serotonin. This suggests that MPBP may have potential therapeutic applications in the treatment of neurological disorders such as depression and Parkinson's disease.
Propiedades
IUPAC Name |
1-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-24-19-10-6-5-9-18(19)16-21-11-13-22(14-12-21)20(23)15-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSAXNWLIRCVND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-9-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5620362.png)
![2-methyl-3-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B5620370.png)
![8-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-2-[(3,5-dimethyl-4-isoxazolyl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5620388.png)

![2-(1-methyl-3-pyrrolidinyl)-9-(3-pyridinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5620412.png)
![[3-(cyclopropylmethyl)-1-(5-ethyl-2-methyl-4-pyrimidinyl)-3-piperidinyl]methanol](/img/structure/B5620421.png)
![3-({3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)-4-methylpyridine](/img/structure/B5620429.png)



![2-isobutyl-8-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5620455.png)
![2,6-dichloro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5620459.png)
![N-ethyl-N-(2-hydroxyethyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5620461.png)
![(1R*,2R*,6S*,7S*)-4-(2,5,6-trimethylpyrimidin-4-yl)-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5620472.png)